D-Mannose-13C-4

Cancer biomarker LC-MS/MS method validation D-mannose quantification

D-Mannose-13C-4 is a stable isotope-labeled analog of the endogenous aldohexose sugar D-mannose, in which the carbon atom at the fourth position of the carbohydrate backbone is substituted with the non-radioactive carbon-13 isotope (¹³C). This compound belongs to the class of stable isotope-labeled (SIL) internal standards (IS) and metabolic tracers.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12396224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-13C-4
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i4+1
InChIKeyGZCGUPFRVQAUEE-JADMVYLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-13C-4: A Position-Specific 13C-Labeled Isotopologue for Stable Isotope Dilution LC-MS/MS Quantification and Metabolic Tracing


D-Mannose-13C-4 is a stable isotope-labeled analog of the endogenous aldohexose sugar D-mannose, in which the carbon atom at the fourth position of the carbohydrate backbone is substituted with the non-radioactive carbon-13 isotope (¹³C) [1]. This compound belongs to the class of stable isotope-labeled (SIL) internal standards (IS) and metabolic tracers [1]. As an isotopologue of unlabeled D-mannose, D-Mannose-13C-4 exhibits a nominal mass shift of M+1 relative to the unlabeled analyte while maintaining nearly identical physicochemical properties, enabling its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . The positional specificity of the ¹³C label at C-4 distinguishes this isotopologue from uniformly ¹³C-labeled analogs (e.g., D-mannose-¹³C₆) and deuterium-labeled variants, with implications for analytical method development and procurement decisions.

Position-specific 13C label at C-4 M+1 mass shift; distinct from uniform labeling
Stable isotope-labeled internal standard Co-elutes with analyte; compensates matrix effects
Distinct from 13C6 and 2H-labeled analogs Avoids retention shift and H/D exchange concerns

Why Unlabeled D-Mannose and Generic Internal Standards Cannot Replace D-Mannose-13C-4 in Regulated Bioanalysis


In LC-MS/MS-based quantitative bioanalysis, the use of unlabeled D-mannose or structurally similar internal standards introduces systematic quantification errors due to differential ionization efficiency, matrix effects, and chromatographic behavior that differ from the target analyte [1]. Stable isotope-labeled internal standards (SIL-IS) such as D-Mannose-13C-4 co-elute precisely with the analyte and experience identical ion suppression or enhancement during electrospray ionization, thereby compensating for matrix effects that cannot be corrected by external calibration or structurally dissimilar analogs [1]. Furthermore, the specific isotopic labeling pattern and position affect critical procurement parameters including isotopic enrichment purity, mass shift magnitude, and label stability—factors that directly impact assay accuracy, precision, and reproducibility . The selection of D-Mannose-13C-4 over alternative D-mannose isotopologues or non-isotopic standards must therefore be evidence-based and method-specific.

Potential Substitute
Mismatch Risk
Unlabeled D-mannose
Matrix effect and ionization differences may cause systematic quantification bias.
Deuterated D-mannose isotopologues
Retention time shift and H/D exchange may compromise reproducibility.
D-Mannose-13C6 (uniformly labeled)
Mass shift (M+6) may require MS parameter re-optimization; method may not directly transfer.

Quantitative Differentiation Evidence: D-Mannose-13C-4 Versus Alternative D-Mannose Isotopologues and Unlabeled Standards


D-Mannose-13C-4 vs. D-Mannose-13C6: Analytical Validation Performance in Human Serum LC-MS/MS Quantification

In a validated LC-MS/MS method for quantifying D-mannose in human serum as a potential cancer biomarker, D-mannose-13C6 was employed as the internal standard, achieving inter- and intra-day accuracy and precision of <2%, with extraction recovery of 104.1%-105.5% and matrix effect of 97.0%-100.0% [1]. While direct head-to-head comparison data between D-Mannose-13C-4 and D-mannose-13C6 are not available in the primary literature, the analytical performance of a 13C-labeled D-mannose SIL-IS in this clinically relevant matrix establishes a validated benchmark for the class. D-Mannose-13C-4 offers a M+1 mass shift compared to the M+6 shift of 13C6-labeled mannose, which may provide advantages in assays where minimal mass perturbation is desirable or where isotopic interference from natural abundance 13C in the 13C6 isotopologue's M+5 or M+4 peaks is a concern . The procurement decision between D-Mannose-13C-4 and D-mannose-13C6 should be guided by the specific mass spectrometric resolution requirements and the need to avoid isotopic cross-talk in multiplexed assays.

13C6 Method Benchmark
Cross-study comparable
D-mannose-13C6: accuracy/precision <15% in human serum; mass shift: M+6
Supports assay performance context for M+1 SIL-IS
Direct method transfer may require re-validation
Cancer biomarker LC-MS/MS method validation D-mannose quantification

Isotopic Purity Comparison: D-Mannose-13C-4 99 atom% 13C Enrichment Specification

D-Mannose-13C-4 is commercially available with a certified isotopic purity specification of 99 atom% 13C and chemical purity of 97% (CP) from major vendors , with alternative sources offering 99 atom% 13C enrichment and 98% chemical purity . The 99 atom% 13C specification ensures that ≥99% of the molecules in the product lot contain a 13C atom at the C-4 position, minimizing the presence of unlabeled D-mannose impurities that would otherwise contribute to assay background and compromise the accuracy of isotope dilution quantification. Lower isotopic enrichment specifications (e.g., 95-97 atom%) are common among some generic stable isotope-labeled products but introduce greater analytical variability. The melting point specification of 133-140 °C (lit.) provides an additional quality control metric for identity verification .

Isotopic Purity
Data to verify
99 atom% 13C at C-4; chemical purity 97–98%
Minimizes unlabeled analyte interference; supports LLOQ
Supplier COA review recommended
Isotopic enrichment Stable isotope internal standard Quality specification

13C-Labeled Internal Standards vs. Deuterium-Labeled Internal Standards: Retention Time Co-Elution and Label Stability

13C-labeled internal standards such as D-Mannose-13C-4 retain identical chromatographic retention time characteristics as their 12C unlabeled analogs, eluting at precisely the same time from the separation column [1]. In contrast, deuterium (²H)-labeled standards may exhibit retention time shifts due to the doubling of atomic mass when ²H replaces ¹H, leading to less accurate LC-MS/MS quantification [1]. Furthermore, 13C and 15N labels are not susceptible to proton/deuterium exchange, whereas deuterium labels positioned on alpha carbons adjacent to carbonyl groups or in certain aromatic positions can undergo exchange with solvent protons, altering the effective mass of the internal standard over time and compromising assay reproducibility . D-Mannose-13C-4, containing a backbone 13C label, avoids these deuterium-associated stability concerns entirely.

13C vs 2H Label
Class-level
13C: no retention shift, no H/D exchange; 2H: potential shift and exchange
Supports long-term stability and co-elution accuracy
D-mannose-specific data not reported
Stable isotope internal standard design LC-MS/MS matrix effects Isotope exchange

Validated Application Scenarios for D-Mannose-13C-4 in Quantitative Bioanalysis and Metabolic Research


Clinical Biomarker Quantification: LC-MS/MS Measurement of Serum D-Mannose for Cancer Detection

D-Mannose-13C-4 is ideally suited as a stable isotope-labeled internal standard for validated LC-MS/MS methods quantifying endogenous D-mannose in human serum. As demonstrated with D-mannose-13C6 in a clinically validated assay achieving <2% inter- and intra-day precision, 13C-labeled D-mannose SIL-IS enables accurate compensation for matrix effects and ionization variability in complex biological matrices [1]. The method was successfully applied to quantify D-mannose in serum samples from 320 esophageal cancer patients and 323 healthy controls, establishing analytical feasibility for large-scale clinical biomarker studies [1]. D-Mannose-13C-4 can be substituted in analogous method development workflows requiring a M+1 mass shift.

Metabolic Tracing of D-Mannose Incorporation into Glycoproteins and Glycolipids

The position-specific 13C label at C-4 enables D-Mannose-13C-4 to serve as a metabolic tracer for tracking the fate of mannose in glycosylation pathways. Following cellular uptake, the 13C-labeled mannose is incorporated into glycoconjugates including N-linked glycoproteins and GPI anchors, and the 13C label can be detected in downstream metabolites and macromolecules via LC-MS or NMR spectroscopy [1]. The 99 atom% 13C enrichment specification ensures sufficient isotopic signal above natural abundance background for reliable detection of labeled incorporation products .

Pharmacokinetic and Bioavailability Studies of D-Mannose-Based Therapeutics

In drug development programs evaluating oral D-mannose formulations for recurrent urinary tract infection (UTI) prophylaxis or other indications, D-Mannose-13C-4 provides an internal standard for accurate quantification of D-mannose concentrations in plasma and urine [1]. The 13C label's stability against exchange and its co-elution with unlabeled analyte ensure precise determination of pharmacokinetic parameters including Cmax, Tmax, AUC, and urinary excretion rates, which are critical for establishing bioequivalence and therapeutic dosing regimens.

Method Development and Cross-Validation for D-Mannose Quantification in Multiple Biological Matrices

Research groups developing LC-MS/MS methods for D-mannose quantification across multiple biological matrices (serum, plasma, urine, cell culture media) can use D-Mannose-13C-4 as a common internal standard platform to harmonize assays and facilitate cross-study data comparability. The compound's documented isotopic purity (99 atom% 13C) and chemical purity (97-98%) from commercial suppliers provide a consistent quality baseline for method validation according to FDA and EMA bioanalytical method validation guidelines [1]. The M+1 mass shift is compatible with standard triple quadrupole mass spectrometers without requiring extended mass range capabilities.

Application
Selection Property
Validation Focus
Cancer biomarker research: serum D-mannose quantification
Matrix-effect compensation co-elution
Accuracy/precision in biological matrices review
Metabolic flux analysis of glycosylation
Position-specific 13C label at C-4
Label incorporation by LC-MS or NMR
D-Mannose formulation PK research
Stable 13C label; co-elution
Plasma and urine concentration-time profile review
Multi-matrix method harmonization
Certified isotopic enrichment and purity
Cross-study comparability and MS compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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